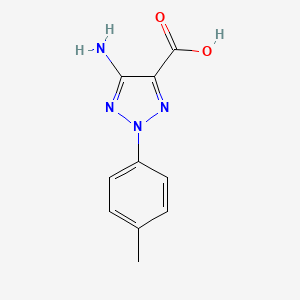
3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical and physical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with an appropriate aromatic amine in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP . The reaction is carried out in a solvent like 1,4-dioxane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the oxadiazole ring.
5-(Trifluoromethyl)pyridin-2-ylamine: Similar structure but without the oxadiazole moiety.
2-(Trifluoromethyl)phenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
The uniqueness of 3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine lies in its combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H9F3N4O |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-6-2-1-4-8(10)12-20-13(22-21-12)9-5-3-7-19-11(9)18/h1-7H,(H2,18,19) |
InChI Key |
DRSSQSQJQCMKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



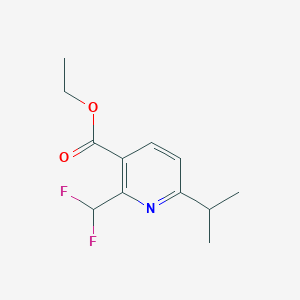
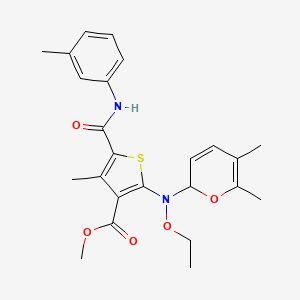

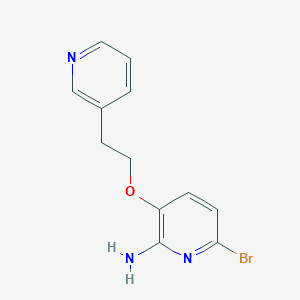

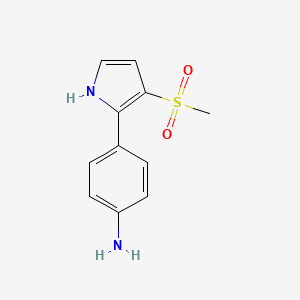
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
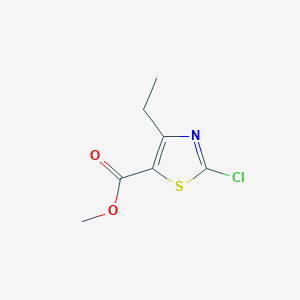
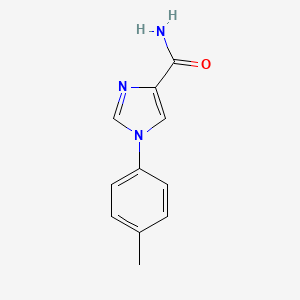
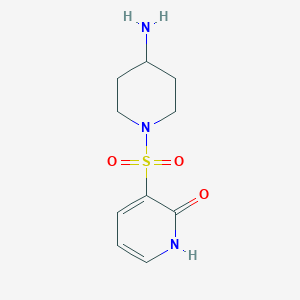
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
